Altropane I-123

Description

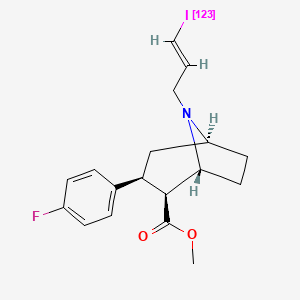

Structure

2D Structure

3D Structure

Properties

CAS No. |

208517-65-1 |

|---|---|

Molecular Formula |

C18H21FINO2 |

Molecular Weight |

425.3 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-(123I)iodanylprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1/i20-4 |

InChI Key |

GTQLIPQFXVKRKJ-HYRAKNMCSA-N |

SMILES |

COC([C@@H]1[C@H]2CC[C@@H](C[C@@H]1c3ccc(F)cc3)N2C/C=C/[123I])=O |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/[123I])C[C@@H]1C3=CC=C(C=C3)F |

Canonical SMILES |

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Altropane I-123 |

Origin of Product |

United States |

Advanced Radiochemistry and Radiopharmaceutical Production for Research Applications

Synthetic Methodologies for Altropane (B1664806) Precursors

The production of Altropane for research applications hinges on the successful synthesis of its precursors, primarily 2β-carbomethoxy-3β-(4-iodophenyl)nortropane (nor-β-CIT). A common and established synthetic route begins with the commercially available cocaine hydrochloride. uni-mainz.de The process involves several key transformations:

Hydrolysis: Cocaine hydrochloride is first hydrolyzed using dilute hydrochloric acid to yield ecgonine (B8798807) in high quantities. uni-mainz.de

Dehydration and Esterification: Following hydrolysis, the elimination of water and subsequent re-esterification with methanol (B129727) produces anhydroecgonine (B8767336) methyl ester. uni-mainz.de

Phenyl Grignard Addition: A stereoselective addition of phenylmagnesium bromide to the anhydroecgonine methyl ester results in the formation of 2β-carbomethoxy-3β-phenyl-tropane. uni-mainz.de

Iodination: The phenyl ring is then iodinated at the 4-position to create 2β-carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT). uni-mainz.de

Demethylation: The final step to obtain the desired precursor, 2β-carbomethoxy-3β-(4-iodophenyl)nortropane, is achieved through demethylation using 1-chloroethyl-chloroformate. uni-mainz.de

Another approach to precursor synthesis involves starting with (R)-(-)-anhydroecgonine methyl ester. nih.gov This method utilizes a Grignard reaction with 4-chlorophenyl magnesium bromide, followed by demethylation to yield 3β-(4-chlorophenyl)-nortropane-2β-carboxylic methyl ester. nih.gov

The table below summarizes key precursors and their synthetic intermediates.

| Precursor/Intermediate | Starting Material | Key Reagents | Reference |

| Ecgonine | Cocaine Hydrochloride | Dilute Hydrochloric Acid | uni-mainz.de |

| Anhydroecgonine Methyl Ester | Ecgonine | Methanol | uni-mainz.de |

| 2β-Carbomethoxy-3β-phenyl-tropane | Anhydroecgonine Methyl Ester | Phenylmagnesium Bromide | uni-mainz.de |

| 2β-Carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT) | 2β-Carbomethoxy-3β-phenyl-tropane | Iodination agents | uni-mainz.de |

| 2β-Carbomethoxy-3β-(4-iodophenyl)nortropane (nor-β-CIT) | 2β-Carbomethoxy-3β-(4-iodophenyl)tropane | 1-Chloroethyl-chloroformate | uni-mainz.de |

| 3β-(4-Chlorophenyl)-nortropane-2β-carboxylic Methyl Ester | (R)-(-)-Anhydroecgonine Methyl Ester | 4-Chlorophenyl Magnesium Bromide, 1-Chloroethyl-chloroformate | nih.gov |

Isotopic Labeling Strategies with Iodine-123 for Research-Grade Production

The radiolabeling of Altropane with Iodine-123 ([¹²³I]) is a critical step in producing the final radiopharmaceutical for research. [¹²³I]Altropane is a valuable ligand for Single Photon Emission Computed Tomography (SPECT) imaging of the dopamine (B1211576) transporter (DAT). researchgate.netdrugbank.com

The primary method for introducing Iodine-123 is through electrophilic radioiodination of a suitable precursor. This often involves the use of a tin precursor, such as an organotin compound, which facilitates the substitution of the tin moiety with the radioactive iodine. The source of Iodine-123 is typically sodium [¹²³I]iodide, which is converted to a more reactive electrophilic species using an oxidizing agent during the synthesis. google.com

The labeling process must be carefully controlled to achieve high radiochemical yield and specific activity. For instance, the synthesis of [¹¹C,¹²⁷I]Altropane, a related compound, involves hydrolyzing the methyl ester of [¹²⁷I]Altropane to create a precursor for labeling with Carbon-11 (B1219553). researchgate.netnih.gov This highlights the adaptability of the Altropane structure for labeling with different radioisotopes.

The choice of labeling strategy can also be influenced by the desired final compound. For example, the synthesis of [¹⁸F]FP-β-CIT involves a two-step reaction sequence where 1-bromo-3-[¹⁸F]-fluoropropane is produced and then reacted with the nortropane precursor. researchgate.net

Radiochemical Purity Assessment and Quality Control for Research Use

Ensuring the radiochemical purity of [¹²³I]Altropane is paramount for its use in research applications. nih.gov The presence of impurities can lead to inaccurate imaging results and confound data interpretation. High-Performance Liquid Chromatography (HPLC) is the standard and essential technique for determining the radiochemical purity of Altropane I-123 and other radiopharmaceuticals. researchgate.netnih.govnih.gov

A typical quality control process involves:

HPLC Analysis: The radiolabeled product is purified and analyzed using a reversed-phase HPLC system. researchgate.netscispace.com This separates the desired radiolabeled compound from any unreacted precursors, byproducts, or radiochemical impurities like free [¹²³I]iodide. google.comnih.gov

Purity Specification: For research-grade applications, a high radiochemical purity is required, often exceeding 95% or even 98%. researchgate.netnih.govresearchgate.net

Specific Activity: This parameter, which measures the radioactivity per unit mass of the compound, is also a critical quality control measure. nih.gov High specific activity is desirable to ensure that a sufficient radioactive signal can be obtained with a minimal mass of the compound. nih.gov

Other Quality Control Tests: In addition to radiochemical purity, other parameters such as pH, sterility, and the absence of pyrogens are assessed to ensure the final product is safe and suitable for research use. nih.govclinmedjournals.org

The table below details the findings from a study on the radiochemical purity of [¹¹C,¹²⁷I]Altropane, a closely related compound.

| Parameter | Result | Method | Reference |

| Radiochemical Purity | >95% | HPLC | researchgate.netnih.gov |

| Specific Activity | >1,000 mCi/µmol | Not Specified | nih.gov |

| Synthesis Time | ~30 minutes | Not Specified | researchgate.netnih.gov |

Stability and Storage Considerations for Research Applications

The stability of [¹²³I]Altropane is a crucial factor for its practical use in research settings, particularly given the relatively short half-life of Iodine-123 (approximately 13.2 hours). google.com The primary degradation pathway for radioiodinated compounds is often deiodination, leading to the formation of free radioiodide as a radiochemical impurity. google.com

To mitigate degradation and ensure the integrity of the radiopharmaceutical, several storage and handling considerations are important:

Stabilizers: The use of stabilizers, such as gentisic acid, has been shown to be effective in reducing the rate of deiodination in ¹²³I-labeled radiopharmaceuticals. google.com Acidic conditions (pH 3-4) can also help to minimize deiodination, particularly during any heat-based sterilization processes like autoclaving. google.com

Storage Conditions: Proper storage at appropriate temperatures is essential. While specific storage conditions for [¹²³I]Altropane are not detailed in the provided search results, radiopharmaceuticals are generally stored under controlled conditions to minimize degradation.

Metabolites: In vivo, [¹²³I]Altropane is rapidly converted to polar metabolites. researchgate.net Studies with the related compound [¹²⁷I,¹¹C]Altropane showed that after 60 minutes, approximately 80% of the circulating tracer was intact, with the remainder being polar metabolites. researchgate.netnih.gov Understanding the metabolic profile is important for interpreting imaging data.

Research has shown that for some ¹²³I-labeled compounds, the addition of a stabilizer like gentisic acid can significantly reduce the amount of free ¹²³I-iodide impurity. google.com This highlights the importance of formulation in maintaining the quality of the radiopharmaceutical over its shelf life.

Molecular and Cellular Pharmacology of Altropane I 123

Ligand-Target Binding Kinetics and Thermodynamics

The interaction between Altropane (B1664806) I-123 and the dopamine (B1211576) transporter is a dynamic process governed by the principles of ligand-target binding kinetics and thermodynamics. These principles determine the affinity of the ligand for its target and the rate at which the binding and unbinding events occur.

Dissociation Constants (Kd) and Binding Potentials (Bmax) in Preclinical Models

The affinity of Altropane for the dopamine transporter has been quantified through the determination of its dissociation constant (Kd), which represents the concentration of ligand at which half of the binding sites are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. In postmortem human brain tissue, [125I]altropane has been shown to bind with a high affinity to the dopamine transporter in the putamen, with a reported Kd of 4.96 ± 0.38 nM. nih.gov The density of these binding sites (Bmax) in the same region was found to be 212 ± 41.1 pmol/g of original wet tissue weight. nih.gov

The binding potential (BP), often expressed as B'max/Kd, is a measure that reflects the density of available receptors or transporters. nih.gov Studies in healthy volunteers have demonstrated age-related reductions in the binding potential of [123I]altropane in the striatum. nih.gov In preclinical models, such as the 6-hydroxydopamine rat model of Parkinson's disease, [123I]altropane binding has been shown to correlate with dopamine content in the striatum, indicating its utility as a marker for the integrity of dopamine nerve terminals. nih.gov

| Parameter | Value | Brain Region | Model | Reference |

|---|---|---|---|---|

| Kd | 4.96 ± 0.38 nM | Putamen | Postmortem Human Brain | nih.gov |

| Bmax | 212 ± 41.1 pmol/g | Putamen | Postmortem Human Brain | nih.gov |

Association (kon) and Dissociation (koff) Rate Constants

The kinetics of Altropane I-123 binding are described by the association rate constant (kon) and the dissociation rate constant (koff). The association rate constant reflects how quickly the ligand binds to the transporter, while the dissociation rate constant describes how quickly it unbinds. csmres.co.uklibretexts.org The ratio of these constants (koff/kon) is equal to the dissociation constant (Kd). csmres.co.uk

Altropane is characterized by its rapid binding kinetics. nih.gov Studies have shown that it reaches maximal accumulation in the striatum relatively quickly after injection, a characteristic of a reversible tracer. nih.gov This rapid uptake allows for imaging to be performed within a shorter timeframe compared to other DAT ligands with slower kinetics. nih.govresearchgate.net The fast kinetics are an important feature for a SPECT ligand, contributing to the acquisition of high-quality images. nih.gov

Specificity and Selectivity Profiling for the Dopamine Transporter (DAT)

A crucial aspect of a radioligand for imaging is its specificity and selectivity for the intended target. This compound exhibits a high degree of selectivity for the dopamine transporter over other monoamine transporters. researchgate.netdrugbank.comnih.gov

Off-Target Binding Analysis in Research Settings

Research has demonstrated that Altropane has minimal binding to other monoamine transporters, such as the serotonin (B10506) transporter (5-HTT). nih.gov Its selectivity for the dopamine transporter over the serotonin transporter is reported to be high, with a DA/5-HT selectivity ratio of 25. nih.gov This high selectivity ensures that the imaging signal predominantly reflects the density of dopamine transporters, with negligible interference from binding to other sites. nih.govnih.gov This is a significant advantage over other tracers that may show more considerable off-target binding. nih.gov

Comparative Binding Studies with Other Dopamine Transporter Ligands (e.g., [123I]β-CIT, [123I]FP-CIT)

When compared to other dopamine transporter ligands, this compound demonstrates distinct properties. [123I]β-CIT, for instance, has slow kinetics, often requiring imaging a day after injection. researchgate.net In contrast, [123I]FP-CIT, an analog of [123I]β-CIT, exhibits faster kinetics, allowing for earlier imaging. researchgate.netnih.gov

Altropane is noted for its high selectivity for the DAT, which is a key advantage. nih.gov For example, the dopamine to serotonin transporter selectivity ratio for Altropane is approximately 25:1, whereas for β-CIT it is 2.4:1 and for FP-CIT it is 2.8:1. nih.gov This higher selectivity of Altropane results in a more specific marker for dopamine neurons. nih.gov While [123I]-FP-CIT has a higher striatal-to-cerebellum uptake ratio than Altropane, the latter's rapid kinetics and high selectivity make it a valuable tool for DAT imaging. mdpi.com

| Ligand | Dopamine/Serotonin Selectivity Ratio | Reference |

|---|---|---|

| Altropane | 25:1 | nih.gov |

| [123I]β-CIT | 2.4:1 | nih.gov |

| [123I]FP-CIT | 2.8:1 | nih.gov |

Molecular Mechanisms of Interaction with the Dopamine Transporter

Altropane is an analog of cocaine and acts as a dopamine transport inhibitor. researchgate.netnih.gov Its mechanism of action involves binding to the dopamine transporter protein located on the surface of presynaptic dopamine neurons. drugbank.comnih.gov The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thereby regulating the concentration and duration of dopamine signaling. scielo.br By binding to the DAT, Altropane blocks this reuptake process. drugbank.com

Allosteric Modulation Studies at the Dopamine Transporter

Research on the interaction between this compound and the dopamine transporter (DAT) has primarily characterized it as a competitive inhibitor that binds to the central, or orthosteric, binding site. This is the same site that binds the endogenous substrate, dopamine, as well as psychostimulants like cocaine. wikidoc.orgwikipedia.org Altropane is classified as a cocaine analog, and its mechanism of action is blocking the reuptake of dopamine. wikipedia.orgzubiaga.org

In contrast, allosteric modulators bind to a secondary site on the transporter, distinct from the primary substrate binding pocket. drexel.eduresearchgate.net This binding induces a conformational change that can alter the affinity or efficacy of the primary site for its ligands. drexel.eduacs.org While research has identified novel allosteric modulators for the DAT, such as the compounds KM822 and sydnocarb, there is no significant evidence in the existing scientific literature to suggest that this compound functions as an allosteric modulator. drexel.eduresearchgate.netdrexel.edu Studies on Altropane consistently focus on its properties as a high-affinity, selective ligand for the orthosteric DAT binding site, which enables its use as an imaging agent to measure transporter density. biorxiv.orgsoton.ac.uk

Conformational Changes Induced by this compound Binding

The function of the dopamine transporter is intrinsically linked to a series of conformational changes that allow it to bind dopamine in the synaptic cleft and transport it into the presynaptic neuron. This process is dependent on sodium and chloride ion gradients. wikidoc.orgwikipedia.org The binding of ligands, including both substrates and inhibitors, influences the transporter's conformational state.

As a tropane-based inhibitor and cocaine analog, this compound is understood to bind to and stabilize the dopamine transporter in a specific conformation. wikipedia.orguni-mainz.de Research on cocaine has demonstrated that it binds to and stabilizes the DAT in an outward-facing conformation, which prevents the transporter from cycling and carrying dopamine into the cell. infogalactic.comwikitrans.net It is widely accepted that other tropane-based inhibitors induce a similar conformational state. uni-mainz.de The binding of the inhibitor essentially "locks" the transporter, preventing the conformational shifts necessary for dopamine translocation. wikidoc.orgmental-health-matters.org This enthalpy-driven conformational change is a distinguishing feature of reuptake inhibitors compared to substrates like amphetamine. wikipedia.org

Preclinical Research Methodologies Utilizing Altropane I 123

In Vitro Research Applications

In vitro studies with Altropane (B1664806) I-123 allow for the detailed examination of its binding characteristics and distribution in a controlled environment, providing foundational data for in vivo applications.

Radioligand Binding Assays in Tissue Homogenates

Radioligand binding assays using tissue homogenates are fundamental for characterizing the affinity and selectivity of a radiotracer for its target. In these assays, brain tissue, typically from the striatum due to its high density of dopamine (B1211576) transporters, is homogenized to release the cellular components, including the DAT. This preparation is then incubated with radiolabeled Altropane.

The E isomer of Altropane I-123 demonstrates a high affinity for the dopamine transporter, with an IC₅₀ value of 6.62 ± 0.78 nmol. researchgate.net It also shows notable selectivity for the DAT over the serotonin (B10506) transporter (5-HT), with a DA/5-HT selectivity ratio of 25. researchgate.net In homogenates of rat striatum, the dissociation constant (KD) for Altropane has been determined to be 1.1 ± 0.2 nM, with a maximum binding capacity (Bmax) of 1130 ± 70 fmoles/mg protein. researchgate.net These studies confirm that Altropane's binding is specific and saturable, characteristics essential for a reliable imaging agent. Competition binding assays, where other drugs are introduced to displace the radioligand, further elucidate the pharmacological profile of Altropane's interaction with the DAT. researchgate.netoncodesign-services.com

Quantitative Receptor Autoradiography in Brain Slices

Quantitative receptor autoradiography provides a detailed anatomical map of radioligand binding within intact tissue sections. fz-juelich.depsu.edu This technique involves incubating thin (10-20 µm) brain slices with this compound and then exposing them to radiation-sensitive film or phosphor-imaging plates. fz-juelich.de

In vitro autoradiography of squirrel monkey brain sections using [¹²⁵I]altropane (an isotopic variant used for autoradiography) revealed a discrete distribution, primarily in the dopamine-rich areas such as the putamen, caudate nucleus, and nucleus accumbens. nih.gov This resulted in a very high putamen-to-cerebellum binding ratio, exceeding 120:1, indicating excellent specificity for DAT-rich regions. nih.gov The cerebellum is often used as a reference region because it has a negligible density of dopamine transporters. This high level of specific binding in key brain regions underscores Altropane's utility in visualizing the dopaminergic system. fz-juelich.denih.gov

Cellular Imaging and Uptake Studies in Cultured Cells

Cellular imaging and uptake studies in cultured cells provide a dynamic view of how this compound interacts with and is taken up by individual cells expressing the dopamine transporter. biorxiv.orgbiorxiv.org These studies are crucial for understanding the cellular mechanisms underlying the radiotracer's accumulation.

While specific data on this compound in cultured cell uptake studies is not extensively detailed in the provided search results, the principles of such studies involve incubating cells with the radioligand and measuring the rate and extent of its internalization. biorxiv.org These experiments can help to confirm that the uptake is transporter-mediated and can be blocked by specific DAT inhibitors. The linear uptake of similar compounds in cell lines like MN9D over time demonstrates the utility of this method in characterizing transporter function at a cellular level. biorxiv.org

Ex Vivo Research Applications

Ex vivo studies bridge the gap between in vitro and in vivo research by examining the distribution and binding of a systemically administered radiotracer in post-mortem tissues.

Biodistribution Studies in Animal Models

Biodistribution studies are essential for determining the fate of a radiotracer after intravenous administration in an animal model. ub.eduresearchgate.net These studies involve injecting the animal with this compound and then, at various time points, dissecting tissues to measure the concentration of radioactivity in different organs and brain regions.

Ex vivo biodistribution studies in squirrel monkeys have shown that after intravenous injection, the highest levels of [¹²⁵I]altropane are found in the caudate-putamen and nucleus accumbens, with the lowest levels in the cerebellum and cortex. nih.gov This distribution pattern mirrors the known density of dopamine transporters in the primate brain. The data from these studies are often presented as a ratio of target-to-background radioactivity, which provides a measure of the signal's specificity.

| Brain Region | Relative Radioactivity Level | Putamen or Caudate:Cerebellum Ratio |

|---|---|---|

| Caudate-Putamen | Highest | 7 |

| Nucleus Accumbens | High | |

| Cerebellum | Lowest | - |

| Cortex | Low | - |

Ex Vivo Quantitative Autoradiography Post-Administration

Ex vivo quantitative autoradiography combines systemic administration of the radiotracer with the detailed anatomical analysis of autoradiography. psychogenics.com In this method, an animal is injected with this compound, and after a specific uptake period, the brain is removed, sectioned, and the distribution of radioactivity is visualized.

This technique has been used to confirm that the in vitro binding patterns of Altropane are predictive of its distribution after in vivo administration. nih.gov In squirrel monkeys, ex vivo autoradiography performed 30 minutes after intravenous injection of [¹²⁵I]altropane showed the highest accumulation in the caudate-putamen and nucleus accumbens. nih.gov The putamen or caudate-to-cerebellum ratio was determined to be 7. nih.gov These findings, which align with SPECT imaging results, demonstrate the rapid and selective accumulation of Altropane in the striatum, making it a suitable tracer for imaging the dopamine transporter. nih.govnih.gov This method is also valuable for correlating radiotracer binding with other biological markers, such as dopamine content measured by high-performance liquid chromatography. nih.gov

In Vivo Animal Model Research Methodologies Utilizing this compound

Preclinical research utilizing the radiopharmaceutical this compound in animal models provides a critical platform for investigating the dopamine transporter (DAT) system and its role in various neurological conditions. These in vivo methodologies allow for the non-invasive assessment of DAT density and function, offering insights into disease progression and the effects of therapeutic interventions.

Small Animal Single Photon Emission Computed Tomography (SPECT) Imaging Protocols

Small animal SPECT imaging with this compound is a cornerstone of preclinical DAT research, enabling the visualization and quantification of dopamine transporter availability in the brains of living animals. These protocols are meticulously designed to optimize image quality and quantitative accuracy, often employing dedicated preclinical SPECT or SPECT/CT systems.

The use of multi-pinhole collimators is common in small-animal SPECT as they offer a favorable balance between spatial resolution and detection sensitivity, which is crucial when imaging small structures like the rodent striatum. nih.govnih.gov Alternatively, preclinical systems equipped with high-resolution parallel-hole collimators have also been utilized to assess DAT loss with this compound in rat models of Parkinson's disease. nih.gov The integration of SPECT with computed tomography (CT) in hybrid SPECT/CT systems provides anatomical information that is vital for accurate localization of tracer uptake and for attenuation correction. snmjournals.org

The acquisition of high-quality SPECT data is fundamental for reliable preclinical research. Protocols for this compound imaging in animal models involve specific parameters to ensure optimal signal detection and spatial resolution. For instance, in studies with similar I-123 labeled tracers, imaging is often performed using a gamma camera with a high-resolution collimator, with the photopeak centered at 159 keV with a ±10% energy window. nucleanord.frgehealthcare.com To capture the tracer's distribution, a full 360-degree rotation is typically performed with numerous views (e.g., 120) to ensure sufficient angular sampling. nucleanord.fr The acquisition matrix is generally set to 128x128 to provide adequate pixel resolution for small animal brains. nucleanord.fr

Once the projection data are acquired, image reconstruction is performed to generate a 3D representation of the tracer's distribution. While filtered back-projection (FBP) has been used historically, iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), are now preferred in research settings. researchgate.netbrieflands.com OSEM algorithms can incorporate corrections for various physical degrading factors directly into the reconstruction process, leading to more quantitatively accurate images. researchgate.net The choice of reconstruction parameters, such as the number of iterations and subsets, is crucial and is often optimized to achieve a balance between image noise and spatial resolution. For example, in a study evaluating a 3D brain phantom with I-123, OSEM reconstruction with 10 iterations and 9 subsets was chosen based on visual assessment. researchgate.net

| Parameter | Example Value/Setting | Source |

| Imaging System | Small-animal SPECT/CT | snmjournals.org |

| Collimator | High-Resolution Parallel-Hole or Multi-Pinhole | nih.gov |

| Energy Window | 159 keV ± 10% | nucleanord.frgehealthcare.com |

| Rotation | 360° | nucleanord.fr |

| Angular Sampling | 120 views | nucleanord.fr |

| Matrix Size | 128 x 128 | nucleanord.fr |

| Reconstruction Algorithm | Ordered Subset Expectation Maximization (OSEM) | researchgate.netbrieflands.com |

| OSEM Parameters | 10 iterations, 9 subsets (example) | researchgate.net |

Photon attenuation and scatter are significant physical phenomena that can degrade the quality and quantitative accuracy of SPECT images. snmjournals.org In small animal imaging with I-123, these effects, while less pronounced than in human imaging, still require correction for precise quantification. snmjournals.org Attenuation correction is often performed using CT-based attenuation maps acquired from an integrated SPECT/CT system. plos.org This method provides a patient-specific correction for the absorption of photons within the animal's tissues.

Scatter correction is also critical, particularly with I-123 due to its multiple energy peaks. The Triple-Energy Window (TEW) method is a commonly used technique for scatter correction in research. ub.edu This involves acquiring data in multiple energy windows to estimate and subtract the contribution of scattered photons from the main photopeak window. The validation of these correction methods is often performed using Monte Carlo simulations and physical phantoms. snmjournals.orgplos.org For instance, simulations have shown that for I-125, which has lower energy photons than I-123, attenuation can reduce image values by 40%, and scatter can account for 20% of detected photons, highlighting the necessity of these corrections. snmjournals.org When attenuation and scatter corrections are applied, the quantitative accuracy of the measurements can be significantly improved. plos.orgsemanticscholar.org

| Correction Methodology | Description | Key Findings from Research | Source |

| Attenuation Correction | CT-based attenuation maps are used to correct for photon absorption. | In I-125 imaging, uncorrected attenuation can reduce image values by 40%. CT-based correction significantly improves accuracy. | snmjournals.orgplos.org |

| Scatter Correction | The Triple-Energy Window (TEW) or Dual-Energy Window (DEW) method estimates and subtracts scattered photons. | For I-125, 20% of detected photons can be from scatter. Correction is essential for quantitative accuracy. | snmjournals.orgplos.orgub.edu |

| Combined Correction | Applying both attenuation and scatter correction provides the most accurate quantitative results. | Combined corrections can significantly reduce, if not eliminate, errors from spectrum overlap and physical effects. | plos.orgsemanticscholar.org |

Pharmacokinetic Modeling in Animal Studies

Pharmacokinetic modeling in animal studies with this compound is used to quantify the binding of the tracer to dopamine transporters. This typically involves dynamic SPECT imaging, where a series of images are acquired over time to generate time-activity curves (TACs) for different brain regions. nih.gov From these TACs, key parameters such as the binding potential (BP) can be calculated. nih.gov The binding potential is a measure of the density of available transporters (Bmax) relative to the tracer's affinity (KD).

A common approach for calculating BP involves using a reference region, such as the cerebellum or occipital cortex, which is assumed to have a negligible density of dopamine transporters. nih.govgoogle.com The specific binding in the target region (e.g., the striatum) can then be estimated by comparing its TAC to that of the reference region. One study in rhesus monkeys using a C-11 labeled version of Altropane calculated the ratio of the forward and reverse transport rates (k3/k4) using both nonlinear least-squares fitting and a linear graphical method for reversible ligands, yielding highly correlated results. nih.gov In a study with [123I]altropane in healthy human volunteers, the binding potential was calculated using two different methods with the occipital cortex as a reference, also showing a high correlation between the methods. nih.gov

| Animal Model | Pharmacokinetic Parameter | Method | Reference Region | Key Finding | Source |

| Rhesus Monkey | k3/k4 (related to BP) | Nonlinear least-squares fitting & Linear graphical method | Arterial Input Function | The two methods yielded remarkably similar values for k3/k4 (3.48 ± 0.41 vs. 3.77 ± 0.45). | nih.gov |

| Rat (Parkinson's Model) | Striatal uptake ratio (lesioned/unlesioned) | Region of Interest (ROI) analysis | Contralateral Striatum | A significant correlation was found between the this compound uptake ratio and dopamine content in the striatum. | nih.gov |

| Non-human Primate | Striatal-to-cerebellar ratio | ROI analysis | Cerebellum | For a similar tracer, [123I]IPT, striatal-to-cerebellar ratios increased over time, indicating specific binding. | nih.gov |

Microdialysis Studies for Correlating Ligand Kinetics with Neurotransmitter Dynamics (if applicable)

While direct studies correlating this compound kinetics with neurotransmitter dynamics using microdialysis are not prominently detailed in the provided search results, the principle of this methodology is well-established in neuroscience research. Microdialysis allows for the in vivo sampling of extracellular fluid from specific brain regions, enabling the measurement of neurotransmitter concentrations, such as dopamine.

In the context of dopamine transporter imaging, microdialysis can be a powerful tool to validate the relationship between the SPECT signal and the underlying neurochemistry. For instance, a study using this compound in a rat model of Parkinson's disease correlated the SPECT imaging results with dopamine content in the striatum as measured by high-performance liquid chromatography (HPLC) of tissue homogenates, which is a related ex vivo technique. nih.gov This study found a significant correlation between this compound binding and striatal dopamine content. nih.gov Although not microdialysis, this demonstrates the utility of correlating imaging data with direct measures of the dopamine system. The application of microdialysis in conjunction with SPECT imaging using dopamine transporter ligands would allow for a dynamic correlation between changes in tracer binding and real-time fluctuations in extracellular dopamine levels, for example, in response to a pharmacological challenge.

Longitudinal In Vivo Imaging Studies in Animal Models

Longitudinal in vivo imaging with this compound in animal models is a valuable methodology for studying the progression of neurological diseases and the long-term effects of therapeutic interventions. The non-invasive nature of SPECT allows for repeated imaging of the same animal over time, reducing inter-animal variability and providing a more robust assessment of changes in dopamine transporter density.

For example, in a study using a rat model of Parkinson's disease, this compound SPECT images were acquired before and after the creation of a lesion, and again after the transplantation of neural stem/progenitor cells. nih.gov This longitudinal design allowed the researchers to track the changes in dopamine transporter levels in response to both the injury and the potential therapeutic intervention. nih.gov Similarly, longitudinal studies with other dopamine transporter ligands like [123I]FP-CIT have been used to monitor the progression of dopaminergic degeneration in rodent models of Parkinson's disease. ub.edu These studies demonstrate the feasibility and importance of longitudinal imaging for evaluating potential neuroprotective or neurorestorative strategies. nih.govub.edu

| Study Focus | Animal Model | Imaging Time Points | Key Findings from Longitudinal Assessment | Source |

| Cell Transplantation Therapy | 6-hydroxydopamine rat model of Parkinson's disease | Pre-lesion, post-lesion, and post-transplantation | Allowed for the assessment of changes in DAT levels in response to injury and treatment within the same subjects. | nih.gov |

| Disease Progression | Rodent models of Parkinson's disease (using similar DAT tracers) | Multiple time points following lesion induction | Enables the tracking of the progressive loss of dopamine transporters over time. | ub.edu |

| Therapeutic Efficacy | Animal models of neurodegenerative diseases | Baseline and follow-up scans after treatment | Provides an objective measure to assess the efficacy of putative neuroprotective agents. | scielo.brscielo.br |

Applications of Altropane I 123 in Fundamental Neuroscience Research

Investigation of Dopamine (B1211576) Transporter Regulation and Function

Altropane (B1664806) I-123 serves as an invaluable ligand for investigating the intricate regulation and function of the dopamine transporter. By binding specifically to DAT, it enables researchers to map the distribution and density of these transporters, providing a direct measure of the integrity of dopaminergic neurons. patsnap.com The mechanism of action of Altropane I-123 is centered on its ability to selectively bind to dopamine transporters, which are crucial proteins on presynaptic neurons responsible for the reuptake of dopamine from the synapse. patsnap.com This allows for a direct and accurate assessment of dopaminergic system health. patsnap.com

Studies utilizing this compound have been instrumental in elucidating the dynamics of the dopaminergic system. The high selectivity of Altropane for DAT sites ensures that the resulting imaging signals accurately reflect the state of these specific transporters. nih.govnih.gov This precision is vital for understanding the subtle changes in DAT expression and function that can occur under various physiological and pathological conditions.

A significant area of investigation has been the impact of aging on the dopaminergic system. Preclinical and clinical studies using radioligands that bind to DAT, including tropane (B1204802) analogs like Altropane, have consistently demonstrated an age-related decline in dopamine transporter availability. nih.gov Research using [¹²³I]altropane has revealed a reduction in binding potential of 7.6% per decade in healthy individuals. nih.gov Another study utilizing a similar tropane derivative, [¹²³I]β-CIT, also reported a significant inverse correlation between age and DAT availability, with a decline of approximately 8% per decade. nih.gov These in vivo findings corroborate postmortem studies that have shown a loss of dopamine transporters with age. nih.gov

| Study Parameter | Finding | Reference |

| Age-Related DAT Decline Rate ([¹²³I]altropane) | 7.6% per decade | nih.gov |

| Age-Related DAT Decline Rate ([¹²³I]β-CIT) | Approx. 8% per decade | nih.gov |

| Correlation with Age | Significant inverse correlation | nih.gov |

This age-related decline in DAT availability is a critical factor to consider in neuroscience research, as it may contribute to age-associated motor and cognitive deficits. nih.gov

The expression and function of the dopamine transporter can be influenced by various environmental factors, including exposure to certain medications and substances of abuse. nih.govresearchgate.net For instance, some antidepressants and opioid medications have been shown to affect DAT expression and kinetics, which can lead to a reduction in radioligand uptake. researchgate.net Additionally, exposure to environmental toxicants is another area of research where imaging agents like this compound could be applied to assess the impact on the dopaminergic system. nih.gov

Role in Modeling Neurobiological Processes in Animal Models

Animal models are indispensable for studying the complexities of the brain, and this compound has proven to be a valuable tool in this context. Its use in non-human primates, such as rhesus monkeys, has allowed for detailed PET studies of the dopaminergic system. nih.gov These studies benefit from Altropane's rapid and specific binding to striatal dopamine transporters, its reversible binding kinetics, and its high selectivity over serotonin (B10506) transporters. nih.gov

By enabling the visualization and quantification of DAT, this compound provides crucial insights into the functioning of dopaminergic neurotransmission pathways. The density of DAT is a key indicator of the health of dopamine-producing neurons, which are central to motor control, motivation, and reward. patsnap.commdpi.com In conditions where these neurons are compromised, such as Parkinson's disease, a marked reduction in this compound binding is observed, reflecting the loss of these critical neural pathways. nih.govnih.gov

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is a fundamental area of neuroscience research. nih.gov While direct studies linking this compound to neuroplasticity are emerging, its utility lies in its potential to assess changes in DAT density as a marker of synaptic remodeling. nih.gov For example, in preclinical models of learning and memory, or in response to therapeutic interventions, changes in DAT availability could be monitored using this compound to infer alterations in dopaminergic synapses.

Utilization in Preclinical Models of Neurological and Psychiatric Disorders

A primary application of this compound in preclinical research is in the study of neurological and psychiatric disorders characterized by dopaminergic dysfunction. patsnap.com This includes neurodegenerative conditions like Parkinson's disease and psychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD). patsnap.comnih.gov The ability of this compound to provide an in vivo measure of DAT density makes it an excellent marker for the pathological state of dopamine neurons in these conditions. nih.gov

In preclinical models of Parkinson's disease, a significant reduction in this compound binding is observed in the striatum, mirroring the profound loss of dopamine neurons in this region. nih.gov Research in postmortem brain tissue from Parkinson's disease patients has shown a dramatic decrease in [¹²⁵I]altropane binding compared to healthy controls. nih.gov

| Brain Region | Reduction in [¹²⁵I]altropane Binding in Parkinson's Disease | Reference |

| Putamen | 87% | nih.gov |

| Caudate Nucleus | 83% | nih.gov |

| Nucleus Accumbens | 75% | nih.gov |

In the context of psychiatric disorders, the first DAT imaging study in adults with ADHD utilized [¹²³I]altropane SPECT and reported that DAT levels in unmedicated patients were approximately 70% higher than in control subjects. nih.gov

Characterization of Dopamine Transporter Alterations in Animal Models of Neurodegeneration (e.g., Parkinson's Disease Models)

This compound, utilized with single-photon emission computed tomography (SPECT), is instrumental in characterizing the loss of dopaminergic nerve terminals in animal models of neurodegeneration, most notably Parkinson's disease. These models are essential for understanding disease pathophysiology and for the preclinical assessment of potential therapies.

A key application is in the 6-hydroxydopamine (6-OHDA) rat model, which replicates the progressive loss of dopamine neurons seen in Parkinson's disease. In a study utilizing this model, this compound SPECT was employed to assess DAT levels before and after the creation of the lesion. The research demonstrated that the binding of this compound in the striatum directly correlates with the dopamine content in that region, confirming its utility as an accurate marker for the integrity of striatal dopamine nerve terminals. nih.gov However, the study also found that this compound binding did not correlate with dopamine content in the substantia nigra, indicating that the tracer primarily reflects the state of the nerve terminals rather than the entire nigrostriatal system. nih.gov

The findings from this research highlight both the strengths and limitations of this compound as a biomarker in preclinical neurodegeneration models. While it is a powerful tool for measuring the density of striatal dopamine terminals, it may not fully capture the extent of neuronal cell body loss in the substantia nigra. nih.gov

Correlations of [¹²³I]Altropane Binding in the 6-OHDA Rat Model of Parkinson's Disease

| Parameter | Correlation with [¹²³I]Altropane Striatal Ratios | Significance |

|---|---|---|

| Dopamine Content in Striatum | Correlated | Predicts integrity of striatal dopamine nerve terminals. nih.gov |

| Dopamine Content in Substantia Nigra | Not Correlated | Does not predict the integrity of the nigrostriatal cell bodies. nih.gov |

| Cylinder Test (Behavioral Outcome) | Significant Correlation | May reflect on motor asymmetry. nih.gov |

| Postural Instability Test (Behavioral Outcome) | Significant Correlation | May reflect on balance deficits. nih.gov |

| Amphetamine Rotations (Behavioral Outcome) | No Correlation | Not a good predictor of this specific behavioral outcome. nih.gov |

In addition to rodent models, DAT imaging is used in non-human primate models, such as those induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). In rhesus monkeys treated with MPTP to induce parkinsonism, SPECT imaging with radioligands like this compound is used to visualize the reduction in striatal DAT density, correlating the imaging results with motor behavior.

Assessment of Dopamine Transporter States in Animal Models of Addiction (if applicable)

The application of this compound for the specific assessment of dopamine transporter states in animal models of addiction is not extensively documented in available scientific literature. While the dopamine transporter is a key target in the study of addiction, particularly concerning psychostimulants like cocaine, preclinical imaging studies in animal models of addiction have more commonly employed other PET and SPECT tracers. Research in nonhuman primates has shown that chronic cocaine self-administration can lead to changes in DAT density, but these studies have not specifically reported the use of this compound. nih.govnih.gov Therefore, a specific role for this compound in this research context remains to be established.

Investigating Neuroinflammatory Effects on Dopamine Transporter in Research Models (if applicable)

Tool for Preclinical Drug Discovery and Development Research

This compound and its PET analog, [¹¹C]Altropane, are valuable tools in the preclinical stages of drug discovery and development for novel compounds targeting the dopaminergic system. The ability to non-invasively and quantitatively measure a drug's interaction with the dopamine transporter in living animal models provides crucial information that can guide the selection and optimization of drug candidates.

Evaluating Target Engagement of Novel Dopaminergic Compounds in Animal Models

A critical step in the development of any new drug is confirming that it reaches and interacts with its intended molecular target in the brain. This concept, known as target engagement or receptor occupancy, can be measured using imaging techniques. A carbon-11 (B1219553) labeled version of Altropane ([¹¹C]Altropane) used with PET imaging is a highly sensitive method for measuring the occupancy of the dopamine transporter by a novel therapeutic agent.

In preclinical animal models, a baseline scan is performed with [¹¹C]Altropane to measure the baseline DAT availability. Following administration of the novel dopaminergic compound, a second scan is conducted. The displacement of the [¹¹C]Altropane signal by the new drug allows researchers to calculate the percentage of DATs occupied by the therapeutic compound at a given dose. This methodology allows for new drugs to be precisely compared with standard therapies and enables the screening of a series of drug analogues to select the most promising candidates for further development based on their performance in these animal models.

Assessing Pharmacodynamic Effects of Experimental Therapies on Dopamine Transporter (in preclinical models)

Beyond initial target engagement, it is crucial to understand the pharmacodynamic effects of an experimental therapy—that is, the downstream effects of the drug on its target over time. This compound SPECT imaging is well-suited for these longitudinal studies in preclinical models. Its reversible binding kinetics allow for repeated, non-invasive measurements in the same animal, providing a clear picture of how a therapy affects DAT density or function over the course of treatment.

For example, this compound SPECT has been used in the 6-OHDA rat model of Parkinson's disease to monitor the effects of cell replacement therapies. nih.gov In these studies, imaging is performed after the lesion is created to establish a baseline of DAT reduction. Following the transplantation of neural stem or progenitor cells, subsequent this compound scans can quantitatively assess whether the therapy leads to a restoration or preservation of DAT-expressing nerve terminals. nih.gov This provides objective, in vivo evidence of the therapeutic efficacy at the molecular level, demonstrating this compound's role as a vital tool for evaluating the pharmacodynamic effects of novel neuroprotective or neurorestorative strategies. nih.gov

Quantitative Methodologies and Theoretical Frameworks for Altropane I 123 Research

Kinetic Modeling of Altropane (B1664806) I-123 Data in Research

Kinetic modeling is employed to describe the time course of Altropane I-123 in the brain, distinguishing between specific binding to DAT and non-specific binding or free tracer in tissue. The reversible binding nature of this compound, with maximal striatal accumulation occurring within 30 minutes of injection, makes it suitable for several modeling approaches. nih.govresearchgate.net

Compartmental models are mathematical representations of the tracer's distribution and binding in different physiological compartments, such as plasma, free tissue, and specifically bound tissue. These models use plasma input functions, derived from arterial blood samples corrected for metabolites, to quantify the rates of transfer between compartments.

In preclinical research with a carbon-11 (B1219553) labeled version of Altropane in rhesus monkeys, a nonlinear least-squares fitting method was applied to a compartmental model. nih.govresearchgate.net This approach allows for the calculation of micro-parameters, such as the rate constants k3 (association) and k4 (dissociation), providing a detailed understanding of the ligand-receptor kinetics. The ratio k3/k4 is often used as an index of the binding potential.

To circumvent the need for invasive arterial blood sampling, non-compartmental or simplified methods are frequently used. These approaches utilize a reference region, an area of the brain with a negligible density of the target receptor (in this case, DAT), to estimate the non-displaceable tracer concentration. For this compound studies, the occipital cortex is commonly used as a reference region. nih.gov

Reference Tissue Models (RTM): RTMs use the time-activity curve (TAC) from a reference region as an input function to model the kinetics in the target region. jh.edu This method simplifies the data acquisition process while still allowing for the estimation of key parameters like the binding potential (BP).

Logan Graphical Method: The Logan plot is a linear graphical analysis technique well-suited for tracers with reversible kinetics, like this compound. wikipedia.org This method transforms the complex equations of compartmental models into a linear equation. wikipedia.org When applied to dynamic imaging data, the slope of the linear portion of the plot provides the distribution volume ratio (DVR), which is a measure of receptor availability. researchgate.net Studies have demonstrated a high correlation between binding potential values calculated by a linear graphical method and those from more complex compartmental models for Altropane. nih.govnih.gov

A comparative study using an 11C-labeled Altropane analog highlighted the consistency between a nonlinear least-squares fitting method (Method 1) and a linear graphical method (Method 2) for reversible ligands. The results for the binding parameter k3/k4 were remarkably similar, validating the use of the less complex graphical analysis. nih.govresearchgate.net

Table 1: Comparison of Kinetic Modeling Approaches for Altropane

| Method | Description | Input Required | Key Output Parameter |

|---|---|---|---|

| Compartmental Model (Nonlinear Least-Squares) | Fits dynamic data to a multi-compartment physiological model. | Metabolite-corrected arterial plasma input function. | Rate constants (k3, k4), Binding Potential (BP). |

| Logan Graphical Method (Reference Tissue) | Linear graphical analysis using a reference region. | Time-activity curves from target and reference regions. | Distribution Volume Ratio (DVR). |

Parametric and Non-Parametric Image Analysis Techniques in Research

Once kinetic modeling is performed, parametric and non-parametric techniques are used to analyze the resulting images.

Parametric Imaging: This involves creating images where each pixel value represents a specific physiological or kinetic parameter, such as the binding potential (BP) or distribution volume ratio (DVR). These maps provide a quantitative and spatially resolved visualization of DAT density. This approach is powerful for voxel-wise statistical comparisons between groups or conditions.

Non-Parametric Analysis: This typically involves region-of-interest (ROI) based analysis. ROIs are drawn on specific brain structures, such as the caudate nucleus and putamen, and the average tracer uptake or binding parameter within these regions is calculated. A common metric is the ratio of specific (striatal) to non-specific (occipital) binding at a specific time point or over a time window. This method is robust and widely used, though it provides less spatial detail than parametric imaging.

Development and Validation of Image Analysis Software for Research Data

The accuracy of quantitative analysis relies heavily on specialized software for image processing and analysis. Software packages like Statistical Parametric Mapping (SPM) are frequently used. nih.gov A critical step in the analysis pipeline is the anatomical standardization or spatial normalization of individual brain scans to a common template space, such as the Montreal Neurological Institute (MNI) space. nih.gov

For specific tracers like I-123 labeled ligands, researchers often develop and validate custom templates. nih.gov For instance, a tracer-specific template can be created by averaging the normalized SPECT images from a group of healthy control subjects. nih.gov The validation process involves comparing images normalized with the new template to those normalized using standard MRI-based methods. nih.gov This ensures that the template provides accurate and reliable anatomical alignment, which is crucial for group-level statistical analyses and for reducing variability in measurements. nih.gov

Statistical Approaches for Interpreting Preclinical this compound Data

In preclinical research, statistical analysis is essential for correlating imaging findings with biological and behavioral data. In a 6-hydroxydopamine rat model of Parkinson's disease, researchers used this compound SPECT to assess DAT levels. nih.gov

The statistical analysis involved correlating the striatal binding ratios of this compound with:

Neurochemical Data: Dopamine (B1211576) content in the striatum and substantia nigra, as measured by high-performance liquid chromatography. nih.gov A significant correlation was found between this compound binding and dopamine content in the striatum, but not in the substantia nigra. nih.gov

Behavioral Outcomes: Performance in tests such as the cylinder test and the postural instability test. nih.gov While significant correlations were observed, the low coefficient of determination (r²) suggested that this compound SPECT was not a strong predictor of these specific behavioral outcomes. nih.gov

These statistical approaches are vital for validating this compound as a biomarker and for understanding its relationship to the underlying pathophysiology and functional impairments in animal models of disease. nih.gov

Table 2: Preclinical Research Findings for this compound

| Correlation Analysis | Finding | Statistical Significance |

|---|---|---|

| Altropane Binding vs. Striatal Dopamine | Positive Correlation | Significant |

| Altropane Binding vs. Substantia Nigra Dopamine | No Correlation | Not Significant |

| Altropane Ratios vs. Cylinder Test | Positive Correlation | Significant |

| Altropane Ratios vs. Postural Instability Test | Positive Correlation | Significant |

| Altropane Ratios vs. Amphetamine Rotations | No Correlation | Not Significant |

Challenges and Advancements in Quantitative Analysis for Research Applications

A significant challenge in the quantitative analysis of this compound SPECT images is the tracer's rapid washout from the brain. nih.gov This fast kinetic profile can make it more difficult to achieve a stable signal for quantification compared to other tracers with slower kinetics. nih.gov This necessitates dynamic imaging protocols and sophisticated kinetic modeling to accurately capture the tracer's behavior and derive reliable estimates of DAT density.

Advancements in quantitative analysis are focused on improving the accuracy and reliability of these measurements. This includes the refinement of kinetic models, the development of more robust image analysis algorithms, and the validation of software and analysis pipelines. The creation of tracer-specific brain templates represents one such advancement, aiming to improve the precision of spatial normalization and subsequent statistical analyses. nih.gov Furthermore, ongoing research seeks to optimize imaging protocols, such as determining the lowest effective dose that still provides high-quality, quantifiable images, to enhance the utility of this compound in both research and potential clinical applications. clinicaltrials.govclinicaltrials.govcenterwatch.com

Future Directions and Emerging Research Avenues for Altropane I 123

Development of Novel Altropane (B1664806) Analogs with Enhanced Research Utility (e.g., PET ligands)

The success of Altropane I-123 in SPECT imaging has spurred the development of novel analogs with properties suitable for other imaging modalities, particularly positron emission tomography (PET). acs.orgcambridge.org PET offers several advantages over SPECT, including higher sensitivity and spatial resolution. Consequently, researchers have focused on labeling tropane-based structures, similar to Altropane, with positron-emitting radionuclides like carbon-11 (B1219553) and fluorine-18. uni-mainz.deresearchgate.net

One such development is the creation of [11C]Altropane. researchgate.netnih.gov Studies have shown that [11C]Altropane is a highly selective ligand for PET imaging of dopamine (B1211576) transporter sites, exhibiting rapid and specific binding in the striatum. researchgate.netnih.gov The favorable kinetics of [11C]Altropane, characterized by maximal accumulation within 30 minutes of injection, make it a suitable tracer for PET studies. researchgate.netnih.gov These characteristics allow for dynamic imaging and quantitative analysis of DAT density, which is crucial for both research and potential clinical applications. researchgate.netnih.gov

The development of these PET ligands is driven by the need for more precise and quantitative measurements of the dopaminergic system. nih.gov The table below summarizes some of the key altropane analogs and other related tropane (B1204802) derivatives developed for PET imaging.

| Radiotracer | Radionuclide | Imaging Modality | Key Characteristics |

| This compound | Iodine-123 | SPECT | High selectivity for DAT, established research use. cambridge.orgiaea.org |

| [11C]Altropane | Carbon-11 | PET | Highly selective for DAT, rapid kinetics, suitable for quantitative studies. researchgate.netnih.gov |

| [18F]FP-CIT | Fluorine-18 | PET/SPECT | A fluoropropyl derivative of a β-CIT analog, widely used for DAT imaging. acs.orgmdpi.com |

| [11C]PE2I | Carbon-11 | PET | High affinity and selectivity for DAT. researchgate.net |

Integration of this compound Research with Multi-Modal Imaging Techniques in Animal Models (e.g., SPECT-MRI/CT coregistration)

To enhance the anatomical and functional information obtained from this compound SPECT imaging, researchers are increasingly integrating it with other imaging modalities like magnetic resonance imaging (MRI) and computed tomography (CT) in animal models of neurological disorders. nih.gov This co-registration of images provides a more comprehensive understanding of the underlying pathology.

In studies using rat models of Parkinson's disease, SPECT images acquired with this compound have been co-registered with MRI or CT images. nih.govnih.gov This approach allows for precise anatomical localization of changes in dopamine transporter levels within the striatum. nih.gov For instance, SPECT-CT has been used to evaluate DAT loss in a rat model of Parkinson's disease, demonstrating the feasibility of this multi-modal approach. nih.gov Similarly, co-registration of SPECT images with MRI templates has been employed to assess striatal DAT binding. nih.gov

The integration of these imaging techniques is particularly valuable in preclinical research for several reasons:

Anatomical Context: MRI and CT provide detailed anatomical information, which, when fused with the functional data from SPECT, allows for more accurate localization and quantification of radiotracer uptake.

Disease Modeling: In animal models of diseases like Parkinson's, multi-modal imaging can be used to track the progression of neurodegeneration and evaluate the efficacy of potential therapeutic interventions. nih.govub.edu

Translational Research: The ability to use similar imaging techniques in both animal models and humans facilitates the translation of preclinical findings to clinical applications. ub.edu

Expanding Research Applications to Other Neurotransmitter Systems (if applicable, or comparative studies)

While this compound is highly selective for the dopamine transporter, its use in comparative studies with ligands for other neurotransmitter systems provides valuable insights into the complex interplay of different neuronal pathways in health and disease. iaea.orgnih.gov

Altropane's high selectivity for DAT over the serotonin (B10506) transporter (SERT) is a key characteristic. researchgate.netresearchgate.net This selectivity has been demonstrated in studies where the binding of Altropane was significantly inhibited by drugs that block dopamine transport but not by those that block serotonin transport. nih.gov This makes it an excellent tool for specifically investigating the integrity of the dopaminergic system.

Comparative studies often involve using this compound alongside radiotracers that target other neurotransmitter transporters or receptors. For example, research might compare DAT imaging with this compound to SERT imaging using a SERT-selective ligand. Such studies can help elucidate the differential involvement of the dopaminergic and serotonergic systems in various neuropsychiatric disorders. nih.gov

The table below highlights the comparative binding properties of Altropane, demonstrating its selectivity.

| Transporter | Affinity/Selectivity of Altropane |

| Dopamine Transporter (DAT) | High affinity and selectivity. researchgate.netnih.govresearchgate.net |

| Serotonin Transporter (SERT) | Significantly lower affinity compared to DAT. researchgate.neteuropa.eu |

Advancements in Automated Synthesis and Radiochemistry for Research Batches

The production of radiopharmaceuticals like this compound for research purposes can be complex and time-consuming. Advancements in automated synthesis and radiochemistry are crucial for improving the efficiency, consistency, and safety of producing research batches. iaea.orgnih.gov

While specific details on the fully automated synthesis of this compound are not extensively documented in the provided search results, the general trend in radiopharmaceutical production is towards automation. researchgate.netacs.org Automated synthesis modules offer several advantages:

Reproducibility: Automation ensures that the synthesis process is consistent from batch to batch, leading to a more reliable product.

Increased Yield: Optimized automated procedures can often lead to higher radiochemical yields. researchgate.net

Radiation Safety: Automation minimizes the manual handling of radioactive materials, thereby reducing the radiation dose to laboratory personnel.

Efficiency: Automated systems can perform syntheses more rapidly than manual methods, which is particularly important when working with short-lived isotopes. nih.gov

The development of automated synthesis platforms for other radiotracers, such as those for PET imaging, sets a precedent for the potential application of similar technologies to the production of this compound and its analogs for research use. researchgate.netgoogle.com

Application in High-Throughput Screening for Research Compound Characterization (in vitro binding assays)

In vitro binding assays are a fundamental component of drug discovery and neuroscience research, allowing for the characterization of new chemical compounds. nih.govnicoyalife.com Altropane and its analogs can be utilized in high-throughput screening (HTS) platforms to identify and characterize novel compounds that target the dopamine transporter. atrandi.comaxcelead-us.com

In these assays, a radiolabeled form of an Altropane analog, such as [125I]Altropane, is used as a competitive ligand. nih.govresearchgate.net The assay measures the ability of a library of test compounds to displace the radioligand from its binding site on the dopamine transporter. nih.gov This provides information about the affinity of the test compounds for DAT.

The process typically involves:

Preparation of Membranes: Brain tissue homogenates rich in dopamine transporters (e.g., from the striatum) are prepared. nih.gov

Incubation: The membranes are incubated with the radiolabeled Altropane analog and various concentrations of the test compounds. plos.org

Separation and Counting: The bound radioligand is separated from the unbound, and the amount of radioactivity is measured.

Data Analysis: The data is used to calculate the inhibitory concentration (IC50) of the test compounds, which is a measure of their binding affinity. nih.gov

This HTS approach allows for the rapid screening of thousands of compounds, accelerating the discovery of new research tools and potential therapeutic agents targeting the dopaminergic system. axcelead-us.com

Q & A

Q. What methodological frameworks are recommended for validating Altropane I-123 SPECT templates in Parkinsonian syndrome research?

To validate SPECT templates, researchers should employ high-resolution imaging devices and compare normalization methods. For example, anatomical normalization using MRI co-registration (MRI-based method) can be contrasted with direct normalization via an this compound-specific template. This ensures template reliability across diverse cohorts, including age-matched controls and patients with cerebral atrophy . Quantitative validation metrics, such as specific-to-nonspecific binding ratios, should be derived using regions of interest (ROIs) on normalized SPECT images to assess striatal dopamine transporter density.

Q. How should partial volume effect (PVE) correction be integrated into this compound SPECT analysis to improve data accuracy?

PVE correction is critical due to the limited spatial resolution of SPECT scanners, especially in thin cortical structures. Researchers should apply voxel-based statistical parametric mapping (SPM) with PVE correction algorithms, such as point-spread function (PSF) modeling or geometric transfer matrix approaches. These corrections mitigate blurring artifacts, enabling precise quantification of central benzodiazepine receptor (CBR) binding or dopamine transporter density .

Q. What experimental protocols are essential for dual-radionuclide imaging involving this compound and Tc-99m?

Simultaneous imaging requires energy-based scatter correction methods like the FiveEW technique. Researchers must define distinct energy windows for each isotope (e.g., 159 keV for I-123, 140 keV for Tc-99m) and use Butterworth filtering to reduce crosstalk. Validation should include phantom studies to quantify percentage errors in primary counts and optimize photopeak count ratios (e.g., 5:5 to 9:1) .

Advanced Research Questions

Q. How can statistical parametric mapping (SPM) resolve contradictions in this compound SPECT data between Parkinsonian patients and controls?

Q. What methodological refinements are needed for patient-specific I-123 dosimetry in hybrid SPECT/CT imaging?

Monte Carlo simulations should be applied to model absorbed doses in tumors and organs at risk (e.g., liver, lungs). Key parameters include biological washout rates (Table 1 in ) and voxel-based activity distributions. Researchers must validate dosimetric accuracy using clinical retrospective data and address deadtime correction errors in high-activity scenarios .

Q. How do phase III trial designs for this compound address sensitivity limitations in detecting early Parkinsonian neuron loss?

Trials should incorporate stratified sampling to include patients with <30% neuron loss, validated via postmortem histopathology. Imaging protocols must standardize acquisition time points (e.g., 24 hours post-injection) and use receiver operating characteristic (ROC) curves to quantify diagnostic accuracy against non-Parkinsonian controls .

Q. What strategies optimize this compound binding affinity comparisons in DAT ligand clusters?

Cluster ligands by structural features (e.g., tropane-phenyl ring distance) and use competitive binding assays with DAT-selective radioligands (e.g., RTI-55). Affinity data should be normalized to cocaine analogs, with IC50 values reported for DAT, SERT, and NET to confirm selectivity .

Data Analysis and Contradiction Management

Q. How should researchers reconcile discrepancies between PVE-corrected and uncorrected SPECT datasets?

Conduct sensitivity analyses by comparing both datasets in SPM. Significant differences (e.g., p < 0.001 cluster-level) in striatal binding potential (BP) indicate PVE correction necessity. Report effect sizes and regional gray matter concentration (rGMC) correlations to contextualize findings .

Q. What computational pipelines are recommended for cross-study validation of this compound pharmacokinetic models?

Use open-source tools like PMOD or 3D-SSP to harmonize kinetic parameters (e.g., k3 for DAT binding). Validate models against independent cohorts using Akaike information criterion (AIC) scores and bootstrap resampling to quantify uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.